molecular formula C10H13NO2 B2693174 (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine CAS No. 1212163-78-4

(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine

Cat. No. B2693174
CAS RN: 1212163-78-4
M. Wt: 179.219
InChI Key: ABUSRLBOAUOYSM-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine, also known as 6-DBE, is a chemical compound that has been studied for its potential use in scientific research. This compound has a unique chemical structure that makes it an interesting target for research, and it has been synthesized using various methods.

Mechanism of Action

(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine works by selectively inhibiting the reuptake of serotonin in the brain. This means that it prevents the reabsorption of serotonin by the presynaptic neuron, allowing more serotonin to be available for binding to the postsynaptic neuron. This increased availability of serotonin can lead to an improvement in mood and other physiological processes.
Biochemical and Physiological Effects:
(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine has been shown to have a number of biochemical and physiological effects. Studies have shown that it can increase the levels of serotonin in the brain, which can lead to an improvement in mood and other physiological processes. It has also been shown to have anxiolytic effects, meaning that it can reduce anxiety levels in individuals. Additionally, (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine has been shown to have neuroprotective effects, which means that it may have potential therapeutic effects for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine in lab experiments is its selectivity for the serotonin transporter. This means that it has a lower likelihood of interacting with other neurotransmitters, which can lead to more specific results. Additionally, (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine has been shown to have a good safety profile, with few reported side effects. However, one limitation of using (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine in lab experiments is its relatively low potency compared to other SSRIs. This means that higher concentrations of the compound may be required to achieve the desired results.

Future Directions

There are several future directions for research on (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies could be conducted to investigate the anxiolytic effects of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine and its potential use in the treatment of anxiety disorders. Another area of interest is the development of more potent analogs of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine, which could lead to more effective therapeutic treatments. Finally, research could be conducted to investigate the long-term effects of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine use and its potential for addiction or abuse.

Synthesis Methods

(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine can be synthesized using various methods, including the reductive amination of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with ethylamine. This method involves the reduction of the aldehyde group to an alcohol, followed by the addition of ethylamine to form the amine group. Other methods of synthesis include the use of palladium-catalyzed coupling reactions and the use of boron trifluoride etherate.

Scientific Research Applications

(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine has been studied for its potential use in scientific research, specifically in the field of neuroscience. This compound is a selective serotonin reuptake inhibitor (SSRI), which means that it has the ability to increase the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, sleep, appetite, and other physiological processes. By increasing the levels of serotonin in the brain, (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine may have potential therapeutic effects for the treatment of depression, anxiety, and other mood disorders.

properties

IUPAC Name

(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6-7H,4-5,11H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUSRLBOAUOYSM-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)OCCO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine

CAS RN

1212163-78-4
Record name (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.